Piperazine Citrate
CAS No.:
Cat. No.: VC13335094
Molecular Formula: C24H46N6O14
Molecular Weight: 642.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H46N6O14 |
|---|---|
| Molecular Weight | 642.7 g/mol |
| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine |
| Standard InChI | InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 |
| Standard InChI Key | JDDHUROHDHPVIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Introduction
Chemical and Structural Characteristics of Piperazine Citrate
Molecular Architecture
Piperazine citrate consists of three piperazine molecules () complexed with two citric acid molecules (), forming the stable salt . The piperazine ring adopts a chair conformation, with two nitrogen atoms positioned at opposite vertices, facilitating protonation and interaction with biological targets . Citric acid contributes three carboxylic acid groups, enhancing water solubility and bioavailability compared to the free base form.
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Piperazine Citrate
| Property | Value/Range |
|---|---|
| Molecular Weight | 642.65 g/mol |
| Solubility (Water) | Freely soluble |
| Solubility (Ethanol) | Slightly soluble |
| Melting Point | 125–130°C (decomposes) |
| pKa (25°C) | 5.35, 9.73 (piperazine) |
| pH (10% aqueous solution) | 10.8–11.8 |
The compound’s high solubility in water and ethylene glycol enables effective oral administration, while its insolubility in diethyl ether simplifies purification processes . The alkaline pH of its solutions enhances stability, though it remains hygroscopic, requiring controlled storage conditions .
Pharmacological Mechanisms and Therapeutic Applications
Anthelmintic Action
Piperazine citrate exerts its therapeutic effect through selective neuromuscular paralysis of nematodes. It competitively inhibits gamma-aminobutyric acid (GABA) receptors at the parasite’s neuromuscular junction, causing chloride ion influx, hyperpolarization, and flaccid paralysis . This mechanism is particularly effective against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), which rely on GABA-mediated muscle contraction for intestinal adherence . Paralyzed worms are dislodged from the intestinal mucosa and expelled via peristalsis, typically within 24–48 hours post-administration .
Clinical Indications and Dosage
Approved for human and veterinary use, piperazine citrate’s primary applications include:
-
Ascariasis: Single doses of 75 mg/kg (max 3.5 g) achieve 70–90% cure rates .
-
Enterobiasis: 65 mg/kg/day for 7 days, repeated after 2 weeks to address autoinfection .
-
Veterinary Use: Administered to poultry (100 mg/kg), pigs (110 mg/kg), and dogs (100 mg/kg) for nematodiasis control .
Comparative studies show superior efficacy against luminal parasites compared to tissue-invasive species, necessitating combination therapies for mixed infections .
Industrial Synthesis and Manufacturing Innovations
Traditional Synthesis Routes
Early production methods involved reacting piperazine hexahydrate with citric acid in aqueous medium, followed by ethanol precipitation . While straightforward, this process suffered from low yields (65–70%) and high wastewater generation due to excessive solvent use .
Modern Production Techniques
Patent CN103159700B revolutionized synthesis by employing anhydrous piperazine and citric acid in a solvent-free mechanochemical process . Key advantages include:
-
Yield increase to 92–95%
-
Elimination of organic solvents
-
Reduced reaction time from 12 hours to 45 minutes
This advancement significantly reduced environmental impact while improving cost-efficiency for large-scale production.
Regulatory Status and Global Utilization
Approved by major regulatory agencies including the FDA and EMA, piperazine citrate remains listed on the WHO Model List of Essential Medicines for ascariasis control . Veterinary applications account for 60% of global production, with poultry and swine industries being major consumers . Recent environmental monitoring studies detect piperazine derivatives in 12% of European wastewater samples, prompting research into ecological impacts .
Emerging Research Directions
Current investigations focus on:
-
Nanoparticle Formulations: Encapsulation in chitosan-alginate particles to enhance bioavailability and reduce dosing frequency .
-
Anticancer Potential: In vitro studies show 40% inhibition of glioblastoma cell proliferation at 50 μM concentrations, possibly via HDAC modulation .
-
Carbon Capture Applications: Exploiting piperazine’s CO₂ absorption capacity (0.5 mol CO₂/mol piperazine) for industrial emissions scrubbing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume